molecular formula C17H19MgN3O3S B1243161 C34H36MgN6O6S2

C34H36MgN6O6S2

Cat. No. B1243161
M. Wt: 369.7 g/mol
InChI Key: MQEUGMWHWPYFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Omeprazole Magnesium is the magnesium salt form of a benzimidazole with selective and irreversible proton pump inhibitor activity. In the acidic compartment of parietal cells, omeprazole is protonated and converted into the active achiral sulfenamide;  the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
A 4-methoxy-3,5-dimethylpyridyl, 5-methoxybenzimidazole derivative of timoprazole that is used in the therapy of STOMACH ULCERS and ZOLLINGER-ELLISON SYNDROME. The drug inhibits an H(+)-K(+)-EXCHANGING ATPASE which is found in GASTRIC PARIETAL CELLS.

Scientific Research Applications

Liquid-Phase Syntheses of Inorganic Nanoparticles

The compound C34H36MgN6O6S2 is relevant in the context of the liquid-phase syntheses of inorganic nanoparticles. This process is crucial in the development of novel materials for various industries, including electronics, where advancements have led from vacuum tubes to chips (Cushing, Kolesnichenko, & O'Connor, 2004).

Crystallization and Phase Transition

The study of crystallization and phase transition of compounds similar to C34H36MgN6O6S2, like n-hexadecane in microcapsules, provides insights into the behavior of these compounds under different physical conditions. Such research is fundamental for developing new materials with tailored properties (Fu, Su, Gao, Liu, & Wang, 2013).

Novel Alkenoates in Sediments

Research has identified novel alkenoates, such as ethyl tetratriacontadienoate (C34:2EE), in late Quaternary sediments, revealing information about past environmental conditions like salinity levels in the Japan Sea. This is pivotal for understanding historical climate and environmental changes (Fujine, Yamamoto, Tada, & Kido, 2006).

Electrochemical Assessment of Nanofibres

C34H36MgN6O6S2 is indirectly related to the study of nanofibres like Ca3Co4O9 (C349), which are evaluated as electrocatalysts for reactions such as Oxygen Reduction and Evolution Reactions. Understanding these materials' structural, morphological, and electrochemical features is crucial for developing efficient energy-related technologies (Silva, Simões, Loureiro, Fagg, Medeiros, & Macedo, 2018).

Understanding the Behavior of Molecular Probes

The behavior of molecular probes like C343 is studied to gain new insights into solvation dynamics, which is relevant to the understanding of compounds like C34H36MgN6O6S2. Such research provides a deeper understanding of solute-solvent interactions and molecular dynamics in various media (Correa & Levinger, 2006).

properties

Product Name

C34H36MgN6O6S2

Molecular Formula

C17H19MgN3O3S

Molecular Weight

369.7 g/mol

InChI

InChI=1S/C17H19N3O3S.Mg/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);

InChI Key

MQEUGMWHWPYFDD-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg]

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg]

Pictograms

Irritant

synonyms

H 168 68
H 168-68
H 16868
Magnesium, Omeprazole
Omeprazole
Omeprazole Magnesium
Omeprazole Sodium
Prilosec
Sodium, Omeprazole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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